molecular formula C10H12Cl2FN B7947946 (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947946
M. Wt: 236.11 g/mol
InChI Key: ZSSKBYZYFVODKH-PPHPATTJSA-N
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Description

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-chloro-2-fluorophenyl group using suitable reagents and catalysts.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chloro-2-fluorophenyl group enhances its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
  • (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride
  • (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

Uniqueness

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its chemical reactivity and binding properties compared to compounds with only one halogen substituent.

Properties

IUPAC Name

(2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKBYZYFVODKH-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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